Enantiomeric Specificity: (R)-BAY-293 is 111-Fold More Potent than (S)-BAY-293 in Disrupting KRAS-SOS1 Interaction
The target compound, BAY-293, is the active (R)-enantiomer and exhibits an IC50 of 21 nM for disrupting the KRAS-SOS1 interaction . In contrast, its (S)-enantiomer, BAY-294, shows drastically reduced potency, with an IC50 of 2.34 μM (2,340 nM) in the same assay . This establishes a 111-fold difference in potency. The racemate exhibits an intermediate IC50 of 50 nM .
| Evidence Dimension | Inhibition of KRAS-SOS1 protein-protein interaction (PPI) |
|---|---|
| Target Compound Data | IC50 = 21 nM (R-enantiomer, BAY-293) |
| Comparator Or Baseline | (S)-enantiomer (BAY-294): IC50 = 2,340 nM; Racemate: IC50 = 50 nM |
| Quantified Difference | 111-fold increase in potency for (R)-enantiomer vs. (S)-enantiomer; 2.4-fold vs. racemate |
| Conditions | In vitro biochemical assay; 10 nM hSOS1cat and 5 nM hKRAS G12C |
Why This Matters
Procurement of the specific (R)-enantiomer is essential for achieving the documented low nanomolar potency; substitution with the racemate or (S)-enantiomer would yield significantly higher IC50 values, potentially invalidating experimental protocols.
